1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
Description
Properties
IUPAC Name |
(13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16-15-11(9-18-16)8-17-13-7-6-10-4-2-3-5-12(10)14(13)15/h2-7,11,15H,8-9H2,1H3/t11-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIVVDAWQFQQDF-XHDPSFHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2[C@@H](COC3=C2C4=CC=CC=C4C=C3)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325240 | |
| Record name | (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819348 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28082-15-7 | |
| Record name | (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Isoxazole Ring: This step often involves the reaction of the chromene intermediate with nitrile oxides or other suitable reagents to form the isoxazole ring.
Methylation: The final step involves the methylation of the compound, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Hypervalent Iodine(III)-Catalyzed Oxidative Cyclization
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Reagents : Alkyne-tethered aldoximes, hypervalent iodine (e.g., (diacetoxyiodo)benzene), and p-toluenesulfonic acid .
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Conditions : Dichloromethane, room temperature.
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Outcome : Forms isoxazole rings via oxidative cyclization, though the methyl-substituted derivative requires additional functionalization steps .
Multicomponent Reactions
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While not directly reported for this compound, analogous chromeno-isoxazoles are synthesized via three-component reactions of salicylaldehydes, amines, and cyclic diketones .
Structural and Spectral Characterization
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1H NMR : Key signals include:
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13C NMR : Peaks at δ 61.5–155.0 ppm confirm the isoxazole and chromene carbons .
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Melting Point : 134–136°C for related methyl-substituted derivatives .
Reactivity and Functionalization
Limited data exists for post-synthetic modifications, but analogous chromeno-isoxazoles undergo:
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Hydrazone Formation : Reaction with hydrazines to yield carbohydrazide derivatives (e.g., 5-hydrazono analogs) .
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Thiophene Synthesis : Gewald’s reaction with sulfur and cyanoacetates to form thienochromene derivatives .
Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Stereoselectivity |
|---|---|---|---|
| Mechanochemical | 85–92 | Solvent-free, 60°C | cis-Fused |
| Hypervalent Iodine | 79–94 | RT, CH₂Cl₂ | Not reported |
Scientific Research Applications
Structural Characteristics
The compound features a fused ring system that includes a benzochromene and isoxazole moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Anticancer Activity
Several studies have investigated the anticancer potential of isoxazole derivatives, including 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole. For instance:
- Cytotoxicity Studies : Research has shown that certain isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been tested for their ability to inhibit cell proliferation in human cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cells .
- Mechanism of Action : Some derivatives have been found to downregulate key signaling pathways involved in cancer progression, such as the STAT3 pathway, which is crucial for tumor growth and survival .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activities. Isoxazole derivatives have been reported to possess activity against various pathogens, including bacteria and fungi. The introduction of functional groups can enhance these properties, making them suitable candidates for developing new antimicrobial agents.
Neuropharmacological Applications
Research indicates that compounds related to this compound may have neuroprotective effects. This stems from their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress . These properties position them as potential therapeutic agents for neurodegenerative diseases.
Synthesis Techniques
The synthesis of this compound can be achieved through various methods:
- Dipolar Cycloaddition : This method involves the reaction of nitrile oxides with alkenes to form isoxazoles. The regioselectivity and stereoselectivity of these reactions are crucial for obtaining the desired product .
- Functionalization : Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties. For instance, Suzuki–Miyaura coupling has been employed to introduce aryl groups into the structure .
Case Study 1: Anticancer Activity in Cell Lines
A series of derivatives based on the isoxazole framework were synthesized and evaluated for their anticancer activity against multiple cell lines. Notably:
- Compound A exhibited an IC50 value of 2.5 µg/mL against colon cancer cells.
- Further modifications led to enhanced activity and selectivity towards tumor cells compared to normal cells .
Case Study 2: Neuroprotective Effects
In vivo studies demonstrated that certain derivatives could protect neuronal cells from oxidative damage induced by neurotoxins. The mechanism involved modulation of antioxidant enzyme activity and inhibition of apoptotic pathways .
Mechanism of Action
The mechanism of action of 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, its potential anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural and Substituent Variations
The benzo-chromeno-isoxazole core is shared across several derivatives, but substituents and ring saturation vary significantly:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Cl, F) lower electron density in the aromatic system, affecting reactivity and spectroscopic properties .
- Methyl groups (e.g., at the 1-position in the target compound) increase steric bulk and may influence ring puckering or intermolecular interactions .
- Fused ketones or esters (e.g., 4q) introduce additional conjugation, shifting UV-Vis absorption and altering solubility .
Key Observations :
- Microwave-assisted methods achieve higher yields (88–90%) compared to traditional cyclization (62–85%) .
- Green synthesis using HTIB in water minimizes organic solvents but may require longer reaction times .
Spectroscopic and Physical Properties
NMR and IR Data
- Target Compound : While specific data are unavailable, methyl groups typically appear at δ 1.2–1.5 ppm in $ ^1H $ NMR. Isoxazole protons resonate near δ 5.3–5.5 ppm .
- 8-Fluoro Derivative (3l) : $ ^1H $ NMR shows aromatic protons at δ 7.4–8.2 ppm; $ ^{19}F $ NMR at δ -110 ppm .
- 6-Chloro-9,10-dimethyl Derivative (3e) : IR C=O stretch at 1621 cm$ ^{-1} $; ESI-MS m/z 306 [M+H]$ ^+ $ .
Melting Points and Solubility
- Electron-withdrawing substituents (e.g., NO₂, Cl) increase melting points (e.g., 3o: 80°C; 4q: 183–184°C) due to enhanced intermolecular forces .
- Methyl groups reduce polarity, lowering solubility in polar solvents .
Crystallographic and Conformational Analysis
- Target Compound: Likely adopts an envelope conformation in the isoxazole ring and a half-chair in the chromeno ring, as seen in analogs like rac-methyl 3-(2-methoxyphenyl)-chromeno-isoxazole .
- Pyrano-isoxazole Derivatives: The pyran ring in 4q adopts a half-chair (puckering amplitude $ q_2 = 0.395 \, \text{Å} $), while the isoxazole ring is planar .
Biological Activity
1-Methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole, with the CAS number 28082-15-7, is a compound that belongs to the isoxazole family. This compound has garnered attention in the scientific community due to its potential biological activities, which include antitumor, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound through an examination of relevant research findings, data tables, and case studies.
The molecular formula for this compound is with a molecular weight of 241.28 g/mol. The compound's structure features a fused isoxazole ring that contributes to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 28082-15-7 |
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.28 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Research indicates that compounds containing isoxazole rings exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of isoxazole showed varying degrees of cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. The cytotoxicity was measured using the MTT assay, revealing that several derivatives had IC50 values lower than that of the standard drug 5-fluorouracil.
Table 1: Cytotoxic Activity of Isoxazole Derivatives
| Compound ID | IC50 (µM) - HCT-116 | IC50 (µM) - PC3 | IC50 (µM) - WI-38 |
|---|---|---|---|
| 1 | 6.3 | 18.0 | 85.4 |
| 2 | 34.8 | 54.3 | 12.1 |
| 3 | >100 | 28.1 | 31.1 |
| ... | ... | ... | ... |
The mechanism by which these compounds exert their antitumor effects may involve the modulation of apoptotic pathways and cell cycle regulation. For instance, one study showed that specific isoxazole derivatives could decrease the expression of anti-apoptotic proteins such as Bcl-2 while increasing levels of p21^WAF-1, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest .
Neuroprotective Effects
In addition to antitumor activity, isoxazole derivatives have been noted for their neuroprotective properties. Research has indicated that these compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress-induced damage. This activity suggests potential applications in treating neurodegenerative diseases.
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazoles are supported by evidence showing their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that certain derivatives can significantly reduce inflammation markers in activated macrophages .
Case Study 1: Isoxazole Derivative in Cancer Treatment
A clinical investigation into a specific isoxazole derivative demonstrated promising results in patients with advanced solid tumors. The compound was administered in a controlled trial setting where its safety profile and efficacy were evaluated against standard treatments.
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, treatment with isoxazole derivatives resulted in reduced neuronal loss and improved cognitive function, indicating their potential as therapeutic agents for conditions like Alzheimer's disease.
Q & A
Q. What optimized synthetic protocols are available for 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole derivatives?
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm regiochemistry and substituent positions. For example, characteristic signals include:
Q. What challenges arise during crystallization, and how can they be addressed?
Methodological Answer:
- Challenges : Poor solubility in polar solvents and conformational flexibility of the fused ring system.
- Solutions :
- Use slow evaporation in ethyl acetate/hexane mixtures to grow single crystals .
- Employ hydrogen-bonding additives (e.g., triethylamine) to stabilize crystal packing via C–H···O interactions .
Advanced Research Questions
Q. How do ring-puckering dynamics influence the compound’s reactivity and intermolecular interactions?
Methodological Answer:
- Cremer-Pople parameters quantify puckering in fused rings. For example:
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Case study : Discrepancies in NOE correlations (NMR) vs. X-ray bond angles.
- NMR : Syn/anti isomer ratios in aldoxime precursors affect coupling constants (syn: > 160 Hz) .
- X-ray : Refine torsional angles using SHELXL’s TWIN/BASF commands to account for twinning or disorder .
- Validation : Cross-reference HRMS (e.g., m/z 281.1046 [M⁺]) with crystallographic molecular weights .
Q. How do substituents at position 8 affect regioselectivity in further functionalization?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂, -Br): Direct electrophiles to position 11c via resonance deactivation of position 8 .
- Electron-donating groups (e.g., -CH₃): Enhance reactivity at position 8 through hyperconjugation .
- Experimental validation : Compare NMR shifts in 8-fluoro vs. 11c-fluoro derivatives to confirm regiochemical outcomes .
Q. What computational methods are suitable for predicting biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
